molecular formula C15H21N3OS B14651323 N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide CAS No. 52947-62-3

N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide

Cat. No.: B14651323
CAS No.: 52947-62-3
M. Wt: 291.4 g/mol
InChI Key: GZCFPAXUHNSCPH-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines a benzo(b)thiophene core with a carboximidamide group, making it a promising candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide typically involves multiple steps, starting with the preparation of the benzo(b)thiophene core This can be achieved through various methods, such as the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzo(b)thiophene core.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing or modifying functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide involves its interaction with specific molecular targets, such as neuronal nitric oxide synthase (nNOS). By binding to the active site of nNOS, the compound inhibits its activity, reducing the production of nitric oxide (NO). This inhibition can modulate various physiological processes, including neurotransmission and immune response, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Properties

CAS No.

52947-62-3

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

N'-[2-(diethylamino)ethyl]-3-hydroxy-1-benzothiophene-2-carboximidamide

InChI

InChI=1S/C15H21N3OS/c1-3-18(4-2)10-9-17-15(16)14-13(19)11-7-5-6-8-12(11)20-14/h5-8,19H,3-4,9-10H2,1-2H3,(H2,16,17)

InChI Key

GZCFPAXUHNSCPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN=C(C1=C(C2=CC=CC=C2S1)O)N

Origin of Product

United States

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